Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide
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Overview
Description
Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a diphenyl group attached to a tetrafluoropyridinyl methanimine N-oxide moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide typically involves nucleophilic substitution reactions. One common method involves the reaction of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol . The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux .
Industrial Production Methods
the principles of nucleophilic substitution and the use of fluorinated pyridines suggest that scalable methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate (K2CO3), dimethylformamide (DMF), and various nucleophiles such as malononitrile and piperazine .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, the reaction with malononitrile under basic conditions yields 4-substituted tetrafluoropyridine derivatives .
Scientific Research Applications
Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine N-oxide involves its reactivity towards nucleophiles. The presence of electronegative fluorine atoms and the nitrogen heteroatom makes the compound highly reactive, facilitating nucleophilic substitution reactions . The molecular targets and pathways involved in its biological activity are not extensively detailed in the literature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives such as:
Pentafluoropyridine: Known for its high reactivity towards nucleophiles.
2,3,5,6-Tetrafluoropyridine: Another fluorinated pyridine with similar reactivity.
Properties
CAS No. |
114462-70-3 |
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Molecular Formula |
C18H10F4N2O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1,1-diphenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine oxide |
InChI |
InChI=1S/C18H10F4N2O/c19-13-16(14(20)18(22)23-17(13)21)24(25)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
VRLGKLSEYIFOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+](C2=C(C(=NC(=C2F)F)F)F)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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